Ubistatin A - 759437-26-8

Ubistatin A

Catalog Number: EVT-1571597
CAS Number: 759437-26-8
Molecular Formula: C34H24N4O16S4
Molecular Weight: 872.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubistatin A is a small molecule that has garnered attention for its ability to modulate the ubiquitin-proteasome system by binding to polyubiquitin chains. This interaction disrupts the normal degradation pathways of proteins, presenting potential therapeutic applications in various diseases, including cancer. Ubistatin A is part of a broader class of compounds known as ubistatins, which have been studied for their inhibitory effects on deubiquitinating enzymes and their role in altering cellular ubiquitin landscapes.

Source

Ubistatin A was initially derived from natural products and has been synthesized in laboratories to explore its biological activities and mechanisms. The compound's structure and function have been characterized through various biochemical assays and structural biology techniques, including nuclear magnetic resonance spectroscopy and small-angle neutron scattering.

Classification

Ubistatin A belongs to the category of ubiquitin-binding inhibitors. These compounds specifically interact with ubiquitin chains, particularly those linked through lysine residues, thus inhibiting the action of deubiquitinating enzymes and affecting protein turnover.

Synthesis Analysis

Methods

The synthesis of Ubistatin A typically involves solid-phase peptide synthesis or other organic synthesis techniques. Recent studies have focused on creating derivatives of ubistatin compounds to enhance binding affinity and specificity for ubiquitin chains.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the efficient assembly of peptide sequences that mimic the structure of ubistatins.
  2. Chemical Modifications: Various functional groups are introduced to optimize interactions with ubiquitin, including sulfonic acid groups that enhance binding strength.
  3. Characterization: The synthesized compounds are characterized using functional assays to determine their efficacy in binding to ubiquitin and inhibiting deubiquitination processes.
Molecular Structure Analysis

Structure

The molecular structure of Ubistatin A features a unique arrangement that allows it to interact with the hydrophobic patches on ubiquitin. The compound's design is crucial for its ability to bind effectively to polyubiquitin chains.

Data

Research has shown that Ubistatin A binds with high affinity to ubiquitin, particularly favoring K48-linked polyubiquitin chains over other linkages such as K11 or K63. Structural studies using nuclear magnetic resonance spectroscopy have provided insights into the binding modes and conformational dynamics of Ubistatin A when interacting with ubiquitin.

Chemical Reactions Analysis

Reactions

Ubistatin A primarily functions by inhibiting the activity of deubiquitinating enzymes. This inhibition leads to an accumulation of polyubiquitinated proteins, which can affect various cellular processes, including apoptosis and DNA repair mechanisms.

Technical Details

  1. Binding Affinity: Ubistatin A exhibits a strong preference for binding to specific ubiquitin linkages, which is critical for its inhibitory function.
  2. Impact on Cellular Processes: By preventing deubiquitination, Ubistatin A alters the cellular levels of proteins involved in critical signaling pathways, thereby influencing cell fate decisions.
Mechanism of Action

Process

The mechanism by which Ubistatin A exerts its effects involves direct binding to polyubiquitin chains, thereby blocking the access of deubiquitinating enzymes. This action stabilizes polyubiquitinated substrates, preventing their degradation by the proteasome.

Data

Studies indicate that Ubistatin A alters the cellular landscape by modulating the levels of ubiquitinated proteins, which can lead to changes in cell cycle progression and apoptosis. The compound's ability to penetrate cell membranes further enhances its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Ubistatin A is characterized by its solubility in organic solvents and moderate polarity, which is essential for its biological activity. Its molecular weight and structural features contribute to its interaction capabilities with target proteins.

Chemical Properties

  • Molecular Formula: Specific details regarding the molecular formula can vary based on synthetic modifications.
  • Stability: Ubistatin A demonstrates stability under physiological conditions, making it suitable for biological applications.
  • Binding Characteristics: The compound exhibits strong binding affinity for polyubiquitin chains, which is crucial for its function as an inhibitor.
Applications

Scientific Uses

Ubistatin A has significant potential in scientific research and therapeutic applications:

  • Cancer Research: Its ability to inhibit protein degradation pathways makes it a candidate for developing treatments targeting cancer cell survival mechanisms.
  • Drug Development: Ubistatin A serves as a lead compound for designing new inhibitors that can selectively target specific ubiquitin linkages, providing insights into drug discovery efforts focused on modulating protein homeostasis.
  • Cell Biology Studies: Researchers utilize Ubistatin A to investigate the roles of ubiquitination in various cellular processes, contributing to a better understanding of disease mechanisms related to protein misfolding and degradation.
Introduction to Ubiquitin-Proteasome System (UPS) and Ubistatin A

Overview of Ubiquitination and Proteasomal Degradation

The ubiquitin-proteasome system (UPS) represents the primary pathway for targeted protein degradation in eukaryotic cells, regulating essential processes including cell cycle progression, stress responses, and apoptosis [1] [9]. This system operates through a highly coordinated enzymatic cascade:

  • Ubiquitin Activation: The E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a thioester bond with ubiquitin's C-terminal glycine [4] [7].
  • Ubiquitin Conjugation: Activated ubiquitin is transferred to an E2 conjugating enzyme via transacylation [4] [9].
  • Ubiquitin Ligation: E3 ligases catalyze substrate recognition and facilitate ubiquitin transfer from E2 to target proteins, forming isopeptide bonds between ubiquitin's C-terminus and substrate lysine residues [1] [7].

Polyubiquitinated substrates are recognized by the 26S proteasome—a 2.5 MDa complex comprising a 20S catalytic core and 19S regulatory particles [9]. The 20S core contains chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities within its barrel-shaped structure, while the 19S cap facilitates substrate unfolding, deubiquitination, and translocation into the catalytic chamber [9] [10].

Table 1: Enzymatic Machinery of the UPS

ComponentFunctionKey Features
E1 Activating EnzymeUbiquitin activationSingle gene in humans; ATP-dependent
E2 Conjugating EnzymeUbiquitin transfer to E3/substrate>20 human variants; UBC domain with active-site cysteine
E3 LigaseSubstrate recognition & ubiquitin transfer600+ human variants; Determines specificity
26S ProteasomeSubstrate degradation19S regulatory cap + 20S catalytic core

Role of Polyubiquitin Chains in Protein Homeostasis

Polyubiquitin chain topology dictates cellular fate:

  • K48-linked chains: The canonical signal for proteasomal degradation, accounting for ~50% of all chains in yeast [9] [10].
  • K63-linked chains: Regulate non-proteolytic functions (DNA repair, endocytosis) and autophagy [10].
  • Linear (M1-linked) chains: Involved in NF-κB signaling and inflammation [10].

Chain length and linkage specificity are decoded by ubiquitin receptors (e.g., Rpn10 in the 19S proteasome cap), which contain ubiquitin-interacting motifs (UIMs) that preferentially bind K48-linked tetra-ubiquitin chains with ~100 μM affinity [9] [10]. This precise recognition ensures substrate selectivity and temporal control of degradation.

Table 2: Polyubiquitin Chain Functions

Linkage TypePrimary FunctionCellular Process
K48Proteasomal targetingProtein turnover, quality control
K63Non-degradative signalingDNA repair, endocytosis, autophagy
K11Proteasomal targetingER-associated degradation (ERAD)
M1Inflammatory signalingNF-κB activation

Discovery and Classification of Ubistatins

Ubistatins were discovered in 2004 through chemical library screening for inhibitors of cyclin B degradation [1] [6]. Key milestones include:

  • Initial Identification: Verma et al. isolated ubistatin A and B as compounds blocking proteolysis of ubiquitinated cyclin B in Xenopus egg extracts [1] [6].
  • Chemical Classification: Ubistatins belong to a family of symmetric bis-aryl compounds featuring:
  • Twin naphthyl-sulfonate moieties
  • Central hydrazone linkage
  • Strongly acidic sulfonate groups [2] [6]
  • Derivative Development: Hemi-ubistatins (single-ring analogs) and sulfonate-modified variants were later synthesized to probe structure-activity relationships [2] [6].

Unlike proteasome-active site inhibitors (e.g., bortezomib), ubistatins represent the first class of compounds targeting ubiquitin itself rather than enzymatic components of the UPS [1] [6].

Ubistatin A as a Ubiquitin-Binding Small Molecule Inhibitor

Ubistatin A inhibits UPS function by directly binding polyubiquitin chains, preventing their recognition by proteasomal receptors [2] [6]. Its mechanism involves:

Molecular Interactions

  • Hydrophobic Patch Binding: Ubistatin A engages ubiquitin's Ile44-centered hydrophobic surface (residues Leu8, Val70) via π-stacking and van der Waals interactions [6] [8].
  • Electrostatic Contacts: Sulfonate groups form salt bridges with basic residues (Arg42, Arg72, His68) surrounding the hydrophobic patch [6] [8].
  • Stoichiometry: Full-length ubistatin A bridges two ubiquitin molecules (1:2 stoichiometry), while hemi-ubistatin binds in a 1:1 ratio [6] [8].

Functional Consequences

  • Competitive Inhibition: Blocks polyubiquitin binding to proteasomal receptors (Rpn10) and shuttle factors (Rad23) with IC₅₀ ≈ 1.5 μM [2] [6].
  • Linkage Selectivity: Preferentially inhibits K48-linked chains (Kd = 3.2 μM) over K63-linked chains (Kd = 48 μM) due to differential positioning of hydrophobic patches [5] [6].
  • Downstream Effects:
  • Suppresses deubiquitination by proteasome-associated DUBs (Rpn11)
  • Inhibits substrate translocation into the 20S core [6] [8]

Table 3: Ubistatin A vs. Key Derivatives

CompoundUbiquitin Binding Affinity (Kd)Rpn11 Inhibition (IC₅₀)Key Structural Features
Ubistatin A3.2 μM (K48-diUb)1.1 μMTwin naphthyl-sulfonates
Ubistatin B2.8 μM (K48-diUb)1.1 μMEnhanced sulfonate positioning
Hemi-ubistatin42 μM (monoUb)>50 μMSingle naphthyl-sulfonate
Compound 1*No binding>100 μMCarboxylate replacement of sulfonate

*Compound 1: Synthetic analog lacking sulfonate groups [2] [6]

Cellular Impact

In cancer cell models, ubistatin A:

  • Alters the ubiquitin landscape (accumulation of K48-polyUb conjugates)
  • Induces apoptosis after 12-hour exposure
  • Synergizes with proteasome inhibitors by targeting an upstream step [6] [8]

The unique mechanism of ubistatin A establishes ubiquitin itself as a druggable target for manipulating UPS function.

Properties

CAS Number

759437-26-8

Product Name

Ubistatin A

IUPAC Name

8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]carbamoyl]quinoline-5-sulfonic acid

Molecular Formula

C34H24N4O16S4

Molecular Weight

872.8 g/mol

InChI

InChI=1S/C34H24N4O16S4/c39-31-23(15-27(57(49,50)51)21-3-1-11-35-29(21)31)33(41)37-19-9-7-17(25(13-19)55(43,44)45)5-6-18-8-10-20(14-26(18)56(46,47)48)38-34(42)24-16-28(58(52,53)54)22-4-2-12-36-30(22)32(24)40/h1-16,39-40H,(H,37,41)(H,38,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b6-5+

InChI Key

NNHYHQPZMITHQP-AATRIKPKSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

ubistatin A

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.